2-amino(313C)butanedioic acid
Overview
Description
2-amino(313C)butanedioic acid is a stable isotope-labeled compound of DL-Aspartic acid, where the carbon-13 isotope is incorporated at the third carbon position. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
2-amino(313C)butanedioic acid is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying protein synthesis and degradation, as well as amino acid metabolism.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of new materials and chemicals through detailed mechanistic studies
Mechanism of Action
Target of Action
DL-Aspartic acid-3-13C is a stable isotope-labeled form of DL-Aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins. It interacts with various enzymes and transporters in the body, contributing to numerous biochemical reactions.
Mode of Action
DL-Aspartic acid-3-13C, being a labeled form of DL-Aspartic acid, behaves similarly to its unlabeled counterpart. It participates in the same biochemical reactions and interacts with the same targets. The presence of the 13C label allows for the tracking of the compound’s metabolic fate in the body .
Biochemical Pathways
DL-Aspartic acid-3-13C is involved in several biochemical pathways. It is a key player in the citric acid cycle (also known as the Krebs cycle), which is central to energy production in cells. It also participates in the urea cycle, which helps detoxify ammonia in the body .
Pharmacokinetics
The pharmacokinetics of DL-Aspartic acid-3-13C are expected to be similar to those of the unlabeled compound. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins or metabolized further. The 13C label allows for the detailed study of these processes .
Result of Action
The action of DL-Aspartic acid-3-13C results in its incorporation into proteins and participation in various metabolic processes. This can influence the function of cells and tissues in which it is present. The 13C label allows for the tracing of these effects .
Action Environment
The action of DL-Aspartic acid-3-13C can be influenced by various environmental factors. For example, the presence of other amino acids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
DL-Aspartic acid-3-13C is involved in several biochemical reactions. It participates in the urea cycle and gluconeogenesis, where it acts as a metabolite . It also plays a role in the malate-aspartate shuttle, which is essential for transferring reducing equivalents across the mitochondrial membrane . The compound interacts with enzymes such as aspartate aminotransferase, which catalyzes the reversible transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate . These interactions are crucial for maintaining cellular energy balance and nitrogen metabolism.
Cellular Effects
DL-Aspartic acid-3-13C influences various cellular processes. It affects cell signaling pathways, particularly those involving neurotransmitters and hormones . For instance, D-aspartic acid, a component of DL-Aspartic acid-3-13C, binds to N-methyl-D-aspartate receptors in the brain, influencing neuroplasticity and brain activity . It also regulates the release of hormones such as prolactin, oxytocin, melatonin, and testosterone . These effects are significant for cellular metabolism, gene expression, and overall cell function.
Molecular Mechanism
The molecular mechanism of DL-Aspartic acid-3-13C involves its interaction with various biomolecules. It binds to specific receptors and enzymes, influencing their activity. For example, D-aspartic acid enhances the biosynthesis of sex steroid hormones by acting on the hypothalamus-pituitary-testis axis . It also affects the mitochondrial and endoplasmic reticulum functions in cells, reducing oxidative stress and promoting cellular proliferation . These interactions highlight the compound’s role in regulating cellular and molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Aspartic acid-3-13C can change over time. The compound is stable under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that DL-Aspartic acid-3-13C can influence cellular functions, such as reducing oxidative stress and enhancing mitochondrial activity . These temporal effects are essential for understanding the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of DL-Aspartic acid-3-13C vary with different dosages in animal models. Studies have shown that low to moderate doses can enhance hormone production and improve reproductive functions . High doses may lead to adverse effects, such as increased oxidative stress and potential toxicity . These findings are crucial for determining the safe and effective dosage ranges for research and potential therapeutic applications.
Metabolic Pathways
DL-Aspartic acid-3-13C is involved in several metabolic pathways. It participates in the synthesis of essential amino acids such as lysine, threonine, methionine, and isoleucine . It also plays a role in the malate-aspartate shuttle, which is vital for cellular respiration and energy production . The compound’s involvement in these pathways highlights its importance in maintaining metabolic balance and supporting cellular functions.
Transport and Distribution
Within cells and tissues, DL-Aspartic acid-3-13C is transported and distributed through specific transporters and binding proteins . These mechanisms ensure that the compound reaches its target sites, where it can exert its biochemical effects. The distribution of DL-Aspartic acid-3-13C is crucial for its role in various cellular processes, including neurotransmission and hormone regulation.
Subcellular Localization
DL-Aspartic acid-3-13C is localized in specific subcellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is essential for its activity, as it interacts with enzymes and receptors within these organelles. The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can influence cellular functions and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino(313C)butanedioic acid typically involves the incorporation of the carbon-13 isotope into the aspartic acid molecule. One common method is the use of labeled precursors in the synthesis process. For example, starting with a carbon-13 labeled precursor, such as 13C-labeled formaldehyde, and reacting it with other reagents to form the desired labeled aspartic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This often includes the use of specialized equipment and conditions to ensure the incorporation of the carbon-13 isotope at the desired position .
Chemical Reactions Analysis
Types of Reactions
2-amino(313C)butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino group to a keto group.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oxaloacetic acid, while reduction can produce aspartic alcohol .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- DL-Aspartic acid-1-13C
- DL-Aspartic acid-4-13C
- L-Aspartic acid-2-13C
- L-Aspartic acid-3,4-13C2
Uniqueness
2-amino(313C)butanedioic acid is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling allows for targeted studies of certain metabolic pathways and reactions that involve this position, providing insights that other labeled compounds may not offer .
Properties
IUPAC Name |
2-amino(313C)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583940 | |
Record name | (3-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202326-56-5 | |
Record name | Aspartic-3-13C acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202326-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-~13~C)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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